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molecular formula C14H22FN3 B8625370 4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine

4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine

Cat. No. B8625370
M. Wt: 251.34 g/mol
InChI Key: IWAOIYGKPZVSFR-UHFFFAOYSA-N
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Patent
US07875617B2

Procedure details

1-(3-Cyanopropyl)-4-(2-fluoro phenyl)piperazine (2 g) was dissolved in a mixture of methanol and aqueous ammonia 28% (1-1, 20 ml) and the mixture is introduced in a Parr bottle. Then, Raney nickel (500 mg) is added as catalyst, and the mixture is hydrogenated in a Parr apparatus for 12 h under 60 psi. The catalyst is filtered of. The filtrate is evaporated in vacuo and the residue is taken of with AcOEt, the organic layer is washed three times with H2O, dried over anhydrous Na2SO4 and evaporated. The residue is taken with EtOH and concentrated HCl (15 mL 37%) is added. The mixture is evaporated and the hydrochloride is crystallized in a mixture of EtOH-Et2O (1-1) to yield the title compound B3 (99%). 1H NMR (200 MHz, CDCl3) δ: 1.44-1.61 (m, 4H), 1.88 (s, 2H), 2.37-2.45 (t, 2H), 2.60-2.65 (t, 4H), 2.65-2.72 (t, 2 H), 3.09-3.14 (t, 4H), 6.90-7.08 (m, 4H). RMN 13C (50 MHz, CDCl3): δ 24.2, 31.6, 42.0, 50.4, 53.2, 58.4, 115.7, 118.8, 122.3, 124.4, 142.8, 158.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[F:18])[CH2:8][CH2:7]1)#[N:2]>CO.N.[Ni]>[NH2:2][CH2:1][CH2:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[F:18])[CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)CCCN1CCN(CC1)C1=C(C=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
N
Step Two
Name
Quantity
500 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture is introduced in a Parr bottle
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered of
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo
WASH
Type
WASH
Details
the organic layer is washed three times with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated
CUSTOM
Type
CUSTOM
Details
the hydrochloride is crystallized in a mixture of EtOH-Et2O (1-1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NCCCCN1CCN(CC1)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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